Tetrasodium 4-amino-3-((4-(2-(4-((2,4-diaminophenyl)azo)-2-sulphonatophenyl)vinyl)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
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Overview
Description
EINECS 257-228-0, also known as Ethylene Oxide, is a highly reactive chemical compound with the molecular formula C2H4O. It is a colorless gas at room temperature and is known for its sweet odor. Ethylene Oxide is primarily used as an intermediate in the production of various chemicals and as a sterilizing agent for medical equipment and supplies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene Oxide is typically produced through the oxidation of ethylene in the presence of a silver catalyst. The reaction takes place at elevated temperatures (200-300°C) and pressures (1-3 MPa). The process can be summarized by the following chemical equation:
C2H4+21O2→C2H4O
Industrial Production Methods
The industrial production of Ethylene Oxide involves the direct oxidation of ethylene using air or oxygen over a silver-based catalyst. The process is highly exothermic, and efficient heat management is crucial to prevent runaway reactions. The reaction mixture is then cooled, and Ethylene Oxide is separated from unreacted ethylene and by-products through a series of distillation steps.
Chemical Reactions Analysis
Types of Reactions
Ethylene Oxide undergoes various chemical reactions, including:
Hydrolysis: Ethylene Oxide reacts with water to form ethylene glycol.
Polymerization: Ethylene Oxide can polymerize to form polyethylene glycol.
Addition Reactions: Ethylene Oxide can react with nucleophiles such as alcohols and amines to form ethers and amines, respectively.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst at elevated temperatures.
Polymerization: Initiated by catalysts such as potassium hydroxide or boron trifluoride.
Addition Reactions: Conducted under mild conditions with the appropriate nucleophile.
Major Products
Ethylene Glycol: Formed through hydrolysis.
Polyethylene Glycol: Formed through polymerization.
Ethers and Amines: Formed through addition reactions with alcohols and amines.
Scientific Research Applications
Ethylene Oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various chemicals, including ethylene glycol, polyethylene glycol, and surfactants.
Biology: Employed as a sterilizing agent for medical equipment and supplies due to its ability to kill bacteria, viruses, and fungi.
Medicine: Utilized in the production of pharmaceuticals and as a sterilizing agent for medical devices.
Industry: Used in the production of antifreeze, detergents, and as a fumigant for food products.
Mechanism of Action
Ethylene Oxide exerts its effects primarily through alkylation, where it reacts with nucleophilic sites in biological molecules such as DNA, RNA, and proteins. This reaction disrupts the normal function of these molecules, leading to cell death. The molecular targets and pathways involved include the alkylation of guanine bases in DNA, which can result in mutations and cell death.
Comparison with Similar Compounds
Ethylene Oxide can be compared with other epoxides such as propylene oxide and butylene oxide. While all these compounds share similar reactivity due to the presence of an epoxide ring, Ethylene Oxide is unique in its high reactivity and volatility. This makes it particularly effective as a sterilizing agent and a chemical intermediate.
Similar Compounds
Propylene Oxide: Used in the production of polyurethane foams and as a fumigant.
Butylene Oxide: Used in the production of surfactants and as a solvent.
Ethylene Oxide’s unique properties, such as its high reactivity and ability to sterilize, make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
51473-76-8 |
---|---|
Molecular Formula |
C36H25N9Na4O13S4 |
Molecular Weight |
1011.9 g/mol |
IUPAC Name |
tetrasodium;4-amino-3-[[4-[(E)-2-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H29N9O13S4.4Na/c37-22-10-13-27(26(38)16-22)43-41-24-11-8-19(28(17-24)59(47,48)49)6-7-20-9-12-25(18-29(20)60(50,51)52)42-44-34-30(61(53,54)55)14-21-15-31(62(56,57)58)35(36(46)32(21)33(34)39)45-40-23-4-2-1-3-5-23;;;;/h1-18,46H,37-39H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4/b7-6+,43-41?,44-42?,45-40?;;;; |
InChI Key |
JYQNXBHNMUPSEV-RKDSPHTMSA-J |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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